molecular formula C8H13ClN2O2S B11731642 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B11731642
M. Wt: 236.72 g/mol
InChI Key: UZIFOBVVXBAMKD-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a thiazole ring, an aminopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aminopropyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid: The free base form without the hydrochloride salt.

    2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxamide: An amide derivative.

    2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate: An ester derivative.

Uniqueness

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological interactions. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-5-7(8(11)12)13-6(10-5)3-2-4-9;/h2-4,9H2,1H3,(H,11,12);1H

InChI Key

UZIFOBVVXBAMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CCCN)C(=O)O.Cl

Origin of Product

United States

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